molecular formula C8H6BrN3O2 B2719278 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1823900-35-1

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B2719278
CAS No.: 1823900-35-1
M. Wt: 256.059
InChI Key: QYCDHYNONIXBMC-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the bromination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various bioactive molecules.

Biology and Medicine: It is being studied for its role in targeting certain biological pathways involved in diseases such as cancer and inflammatory disorders .

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals. Its derivatives are explored for their potential use as herbicides, fungicides, and other crop protection agents.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 5-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
  • 5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Comparison: Compared to its analogs, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties .

Properties

IUPAC Name

5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDHYNONIXBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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